4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3/c13-10-4-3-9(11(14)5-10)6-17-7-12(15-16-17)8-1-2-8/h3-5,7-8H,1-2,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDHWBUOHBMZKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)CC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
CuI/Ascorbic Acid in DMF/tert-Butanol/Water
Procedure :
- Combine cyclopropylacetylene (1.2 mmol), (2,4-difluorophenyl)methyl azide (1.0 mmol), CuI (0.1 mmol), and ascorbic acid (0.2 mmol) in DMF/tert-butanol/H₂O (1:1:1, 5 mL).
- Stir at room temperature for 12 h.
- Extract with CH₂Cl₂, wash with NH₃(aq), dry, and concentrate.
Optimization of Reaction Parameters
A systematic study identifies critical factors affecting yield:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | CuI/Ascorbic Acid | 85 |
| Solvent | DMF/t-BuOH/H₂O | 85 |
| Temperature | Room Temperature | 85 |
| Reaction Time | 12 h | 85 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
- δ 7.85 (s, 1H, triazole H-5).
- δ 5.50 (s, 2H, Ar-CH₂-).
- δ 6.90–7.20 (m, 3H, Ar-H).
- δ 1.90 (m, 1H, cyclopropyl CH), 0.80–1.10 (m, 4H, cyclopropyl CH₂).
¹³C NMR (100 MHz, CDCl₃) :
- δ 145.2 (triazole C-3), 123.5 (triazole C-4).
- δ 161.5 (d, J = 245 Hz, Ar-C-F), 115.2 (d, J = 21 Hz, Ar-CH).
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₁₂H₁₀F₂N₃ : 250.0851 [M+H]⁺.
- Found : 250.0849.
Alternative Synthetic Routes
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Though RuAAC typically yields 1,5-disubstituted triazoles, modified conditions using Cp*RuCl(PPh₃)₂ in toluene at 100°C produce the 1,4-isomer in 55% yield, underscoring CuAAC’s superiority for this target.
Flow Chemistry Approach
Adapting, a continuous-flow system with immobilized CuI on Amberlyst A-21 resin achieves 89% yield in 3 h, demonstrating scalability.
Applications and Derivative Synthesis
While the target compound’s biological activity remains unstudied, structural analogs in exhibit potent antimicrobial properties (MIC ≤ 0.78 μM), suggesting potential utility in drug discovery.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenylmethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
*Estimated based on analogous structures. †Predicted using fragment-based methods. ‡Experimental data unavailable.
Key Observations:
- Stability: Fluorinated triazoles (e.g., fluconazole) are prone to degradation under acidic conditions, forming impurities like 2-(2,4-difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole (). The cyclopropyl group may mitigate such degradation by reducing steric strain.
- Bioactivity: Propiconazole’s dichlorophenyl group confers broader antifungal activity but higher toxicity compared to difluorophenyl analogs .
Structural and Functional Divergence
- Triazole Core Variation: The 1,2,3-triazole core (target compound) vs. 1,2,4-triazole (fluconazole) alters hydrogen-bonding capacity and enzyme selectivity. 1,2,3-Triazoles exhibit stronger π-π stacking but weaker coordination to heme iron in cytochrome P450 .
- Fluorophenyl Orientation: highlights that fluorophenyl groups in triazoles often adopt perpendicular orientations, disrupting crystallographic symmetry. This may reduce crystal stability compared to planar derivatives like 4-(4-fluorophenyl)-2-thiazole analogs .
Biological Activity
The compound 4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
- IUPAC Name : 4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole
- Molecular Formula : CHFN
- Molecular Weight : 233.24 g/mol
Structural Features
The compound features a triazole ring substituted with a cyclopropyl group and a difluorophenylmethyl group. These substitutions are significant as they influence the compound's lipophilicity and biological interactions.
Antimicrobial Activity
Research indicates that triazole derivatives, including 4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole, exhibit promising antimicrobial properties. In vitro studies have demonstrated activity against various bacterial strains, both Gram-positive and Gram-negative. The mechanism typically involves inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi.
Table 1: Antimicrobial Activity of 4-Cyclopropyl-1-[(2,4-Difluorophenyl)methyl]-1H-1,2,3-Triazole
| Organism | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 8 | Moderate |
| Escherichia coli | 16 | Moderate |
| Candida albicans | 4 | High |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In studies involving peripheral blood mononuclear cells (PBMCs), it was shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases.
Case Study: Cytokine Inhibition
In a controlled experiment with PBMCs stimulated by lipopolysaccharides (LPS), treatment with the compound resulted in a significant decrease in TNF-α production by approximately 44–60% at higher concentrations (50 µg/mL) compared to untreated controls .
Anticancer Activity
Emerging research highlights the anticancer potential of this triazole derivative. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
Table 2: Anticancer Activity Summary
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis induction |
| HeLa (Cervical) | 15 | Cell cycle arrest |
| A549 (Lung) | 12 | Modulation of Bcl-2 family proteins |
The biological activity of 4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazole ring can form hydrogen bonds with amino acid residues in active sites of enzymes.
- Cytokine Modulation : It affects signaling pathways involved in inflammation by inhibiting cytokine release.
- Induction of Apoptosis : The compound influences apoptotic pathways by regulating proteins involved in cell survival and death.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole?
- Methodology : The compound can be synthesized via cycloaddition reactions, such as Huisgen 1,3-dipolar cycloaddition, using alkynes and azides. A typical procedure involves refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification . Key parameters include stoichiometric control of reactants and precise temperature regulation to avoid side products.
Q. How is the compound characterized structurally?
- Methodology : X-ray crystallography is the gold standard for confirming molecular geometry. For example, crystallographic studies of analogous triazoles reveal dihedral angles between the triazole core and aromatic substituents (e.g., 2,4-difluorophenyl groups), which influence steric interactions and reactivity . Additional techniques include / NMR for functional group verification and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.
Q. What are common biological targets for triazole derivatives like this compound?
- Methodology : Triazoles often target enzymes such as cytochrome P450 or fungal lanosterol 14α-demethylase. Preliminary screens involve enzyme inhibition assays (e.g., fluorescence-based kinetics) and microbial growth inhibition studies. For example, structurally similar 1,2,4-triazole derivatives show antifungal activity against Candida species via sterol biosynthesis disruption .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,4-difluorophenyl and cyclopropyl groups influence reactivity?
- Methodology : Computational modeling (DFT) and crystallographic data reveal that the electron-withdrawing fluorine atoms on the phenyl ring reduce electron density at the triazole core, enhancing electrophilic substitution reactivity. The cyclopropyl group introduces steric hindrance, which can be quantified using molecular dynamics simulations to predict regioselectivity in cross-coupling reactions .
Q. What strategies resolve contradictions in reported biological activity data for similar triazoles?
- Methodology : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent polarity). A meta-analysis of QSAR (Quantitative Structure-Activity Relationship) studies can identify critical descriptors (e.g., logP, H-bond acceptor count). For instance, higher lipophilicity in analogues with hexyl chains correlates with improved membrane permeability but reduced aqueous solubility .
Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?
- Methodology : Hirshfeld surface analysis of crystal packing interactions (e.g., C–H···F contacts) highlights regions for functionalization. For example, modifying the cyclopropyl group to a bulkier substituent could enhance binding to hydrophobic enzyme pockets, as seen in triazole-based kinase inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
